N-Phenyl-N-(trimethylsilyl)ethanethioamide
Description
Structure
3D Structure
Properties
CAS No. |
58065-79-5 |
|---|---|
Molecular Formula |
C11H17NSSi |
Molecular Weight |
223.41 g/mol |
IUPAC Name |
N-phenyl-N-trimethylsilylethanethioamide |
InChI |
InChI=1S/C11H17NSSi/c1-10(13)12(14(2,3)4)11-8-6-5-7-9-11/h5-9H,1-4H3 |
InChI Key |
GSHVFVIXYVEJOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=S)N(C1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Reactivity and Transformation Pathways of N Phenyl N Trimethylsilyl Ethanethioamide
Silyl (B83357) Group Reactivity and Rearrangements
The presence of the trimethylsilyl (B98337) group on the nitrogen atom of N-Phenyl-N-(trimethylsilyl)ethanethioamide introduces unique reactivity patterns, primarily involving silyl group migrations and cleavage. These reactions are fundamental to understanding the chemical properties and synthetic utility of this class of compounds.
1,3-S,N-Silyl Shifts in Silylated Thioamides
A notable characteristic of silylated thioamides is their propensity to undergo intramolecular rearrangements involving the migration of the silyl group. Specifically, a 1,3-S,N-silyl shift has been reported in these systems. This process involves the migration of the trimethylsilyl group from the nitrogen atom to the sulfur atom, resulting in a dynamic equilibrium between the N-silylated and S-silylated isomers.
This rearrangement is thought to proceed through a four-membered cyclic transition state. The position of the equilibrium is influenced by several factors, including the nature of the substituents on the thioamide backbone and the solvent polarity. The driving force for this migration is the relative thermodynamic stability of the two isomers, which is a balance between the strengths of the N-Si and S-Si bonds and the electronic effects of the surrounding molecular structure. Spectroscopic techniques, such as nuclear magnetic resonance (NMR), are instrumental in studying the kinetics and thermodynamics of this dynamic process.
Silyl-Proton Exchange Reactions
In the presence of protic reagents, this compound can participate in silyl-proton exchange reactions. This process involves the cleavage of the N-Si bond and the formation of a new bond between the nitrogen and a proton, effectively leading to the desilylation of the thioamide.
The mechanism of this exchange is dependent on the nature of the protic source. In acidic conditions, protonation of the nitrogen or sulfur atom can facilitate the departure of the silyl group. Under neutral or basic conditions, nucleophilic attack on the silicon atom by a protic solvent molecule or a basic species can initiate the cleavage. The lability of the N-Si bond in these exchange reactions is a key feature of silylated amides and thioamides, influencing their stability and handling in synthetic protocols.
Desilylation Reactions and Their Synthetic Utility
The removal of the trimethylsilyl group, or desilylation, is a common and synthetically important transformation for N-silylated compounds. This reaction regenerates the secondary thioamide, N-phenylethanethioamide, and a silyl byproduct. A variety of reagents can effect this transformation, with fluoride (B91410) ion sources, such as tetra-n-butylammonium fluoride (TBAF), being particularly effective due to the high affinity of silicon for fluorine.
The synthetic utility of the desilylation of this compound lies in its role as a protecting group strategy. The trimethylsilyl group can be introduced to temporarily block the reactive N-H bond of the parent thioamide, allowing for selective modifications at other positions of the molecule. Subsequent removal of the silyl group under mild conditions unveils the thioamide functionality for further reactions. This protection-deprotection sequence is a valuable tool in multi-step organic synthesis, enabling the construction of complex molecules with diverse functionalities.
Thioamide Functional Group Transformations
The thioamide group in this compound is a versatile functional group that can undergo various transformations, most notably reductive desulfurization to afford the corresponding amine.
Reductive Desulfurization Processes
Reductive desulfurization is a key transformation of thioamides, converting the C=S bond into a C-H bond and effectively reducing the thioamide to an amine. This reaction provides a valuable synthetic route to amines from readily accessible thioamide precursors.
Recent advancements in synthetic methodology have led to the development of metal-free reductive desulfurization processes for thioamides using silanes as the reducing agent. chemrxiv.org These reactions are often catalyzed by a Lewis acid, such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). chemrxiv.org
The proposed mechanism for this transformation involves the activation of the silane (B1218182) by the Lewis acid. chemrxiv.org In the presence of a thioamide, this activated silane facilitates the reduction of the C=S bond. The reaction proceeds through a series of intermediates, ultimately leading to the formation of the corresponding amine and a silicon-sulfur byproduct. This method is attractive due to its mild reaction conditions and avoidance of transition metal catalysts, which can be toxic and difficult to remove from the final product. chemrxiv.org
The scope of this reaction is broad, with various primary, secondary, and tertiary thioamides undergoing successful reductive desulfurization. chemrxiv.org The efficiency of the reaction can be influenced by the nature of the silane, the catalyst loading, and the reaction temperature.
Table 1: Reductive Desulfurization of Various Thioamides with Phenylsilane Catalyzed by B(C6F5)3 chemrxiv.org
| Entry | Thioamide Substrate | Product Amine | Yield (%) |
| 1 | N-benzyl-N-methyl-4-methoxybenzothioamide | N-benzyl-N-methyl-4-methoxybenzylamine | 94 |
| 2 | (4-chlorophenyl)(piperidin-1-yl)methanethione | 1-(4-chlorobenzyl)piperidine | 92 |
| 3 | (4-bromophenyl)(piperidin-1-yl)methanethione | 1-(4-bromobenzyl)piperidine | 91 |
| 4 | (4-fluorophenyl)(piperidin-1-yl)methanethione | 1-(4-fluorobenzyl)piperidine | 85 |
| 5 | N-benzyl-N-methylbenzothioamide | N,N-dibenzylamine | 88 |
| 6 | N-phenylthioacetamide | N-ethylaniline | 75 |
Reaction conditions: Thioamide (0.2 mmol), PhSiH3 (0.4 mmol), B(C6F5)3 (10 mol%), in toluene (B28343) at 80-110 °C.
Oxidative Transformations of the Thioamide Moiety
The thioamide functional group is susceptible to various oxidative transformations. A primary reaction pathway involves the oxidation of the thiocarbonyl group back to a carbonyl group, converting the thioamide into its corresponding amide. This transformation can be achieved under various oxidative conditions. nih.gov The sulfur atom in the thioamide is nucleophilic and can be oxidized to form intermediates such as S-oxides, which can then be further transformed.
Another potential oxidative pathway involves the carbon atom alpha to the nitrogen. While methodologies for the direct oxidation of geminal α-C–H bonds to a carbonyl are established for N-substituted amines, amides, and carbamates, their application to thioamides is less common. chemrxiv.org The electronic properties of the this compound, particularly the influence of the silyl group, would play a crucial role in the outcome of such oxidative reactions.
Dehydrosulfurization to Nitriles
A key reaction of thioamides is their conversion to nitriles through dehydrosulfurization. This transformation is a valuable method for nitrile synthesis as it avoids the use of highly toxic cyanide reagents. jst.go.jp
Indium(III) triflate (In(OTf)₃) has been established as an efficient catalyst for the dehydrosulfurization of thioamides to their corresponding nitriles. researchgate.netamanote.com Research has demonstrated that this method is effective for a variety of aromatic thioamides. The reaction conditions are notably mild, a critical feature when dealing with sensitive functional groups. Specifically, these conditions have been shown to be compatible with acid-labile functionalities, including silyl protecting groups. researchgate.net This tolerance suggests that this compound could be effectively converted to the corresponding nitrile without cleavage of the N-Si bond. The optimal conditions generally involve a catalytic amount of In(OTf)₃ in a solvent like toluene. researchgate.net
Table 1: Indium(III) Triflate Catalyzed Dehydrosulfurization of Aromatic Thioamides This table presents data for analogous compounds to illustrate the general effectiveness of the method.
| Entry | Aromatic Thioamide Substrate | Catalyst Loading (mol%) | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Thiobenzamide | 5 | Toluene | 95 |
| 2 | 4-Methylthiobenzamide | 5 | Toluene | 98 |
| 3 | 4-Methoxythiobenzamide | 5 | Toluene | 96 |
Data sourced from studies by Mineno, T., et al. researchgate.net
An alternative, metal-free approach for the dehydrosulfurization of thioamides utilizes molecular iodine. rsc.org This method employs iodine in the presence of a base, such as triethylamine, under mild, aerobic conditions at room temperature. jst.go.jpnih.gov The reaction is generally high-yielding and proceeds efficiently for thioamides bearing aryl, vinyl, and alkyl groups. nih.gov
The proposed mechanism for this transformation involves the initial activation of the thioamide by iodine. The sulfur atom of the thioamide acts as a nucleophile, attacking the iodine molecule to form an intermediate. Subsequent elimination of sulfur, facilitated by the base, leads to the formation of the nitrile product. jst.go.jp This process is operationally simple and utilizes inexpensive and low-toxicity reagents. jst.go.jp
Nucleophilic and Electrophilic Reactivity at Nitrogen and Carbon Centers
Reactions with Electrophiles at the Thioamide Nitrogen
The reactivity of the nitrogen atom in a thioamide towards electrophiles is significantly influenced by its substitution pattern. In primary and secondary thioamides, the nitrogen atom retains nucleophilic character. However, in this compound, the nitrogen is tertiary and bonded to a bulky trimethylsilyl group. The silyl group generally reduces the nucleophilicity of the nitrogen atom due to steric hindrance and its electronic properties. rsc.org
Direct reaction of an external electrophile at the nitrogen center of a neutral N-silyl thioamide is therefore expected to be unfavorable. Instead, reactions with electrophiles might lead to cleavage of the relatively labile N-Si bond. In contrast, activation of the thioamide through deprotonation can generate dianions that exhibit nucleophilicity at the carbon atom adjacent to the nitrogen, enabling reactions with various electrophiles at that position. researchgate.net Furthermore, activation of the nitrogen with groups like tert-butoxycarbonyl can render the thioacyl carbon susceptible to nucleophilic attack, leading to cleavage of the N-C(S) bond rather than a reaction at the nitrogen itself. nih.gov
Carbon-Centered Reactivity via Thioamide Dianions
The generation of thioamide dianions from N-arylmethyl secondary thioamides offers a powerful strategy for carbon-carbon bond formation. researchgate.net Treatment of N-benzyl thioamides with two equivalents of butyllithium (B86547) (BuLi) efficiently generates a dianion, with negative charges on both the sulfur and the benzylic carbon. nih.govacs.org This dianion exhibits pronounced carbon-centered reactivity, with subsequent alkylation, allylation, and silylation occurring selectively at the carbon atom adjacent to the nitrogen. nih.govacs.org
The reaction of these dianions with various electrophiles, such as oxiranes and aldehydes, leads to the formation of N-thioacyl 1,2- or 1,3-amino alcohols. nih.gov Furthermore, the insertion of elemental sulfur into a thioamide dianion followed by ethylation yields an N-thioacyl hemithioaminal. nih.gov The efficiency of these reactions can be influenced by the substituents on the aromatic ring of the thioamide. researchgate.net
| Dianion Precursor | Electrophile | Product | Reference |
| N-Benzyl Thioamide | Alkyl Halide | C-Alkylated Thioamide | nih.govacs.org |
| N-Benzyl Thioamide | Allyl Halide | C-Allylated Thioamide | nih.govacs.org |
| N-Benzyl Thioamide | Silyl Chloride | C-Silylated Thioamide | researchgate.netnih.gov |
| N-Benzyl Thioamide | Oxirane | N-Thioacyl 1,3-Amino Alcohol | nih.gov |
| N-Benzyl Thioamide | Aldehyde | N-Thioacyl 1,2-Amino Alcohol | nih.gov |
| N-Benzyl Thioamide | Sulfur, then Ethyl Iodide | N-Thioacyl Hemithioaminal | nih.gov |
NMR studies on thioamide mono- and dianions have provided insights into their electronic structure, suggesting that the negative charge at the benzylic carbon is not fully delocalized. nih.govacs.org
Addition Reactions and Cycloadditions
N-silylated thioamides participate in a variety of addition and cycloaddition reactions. The thioamide dianions derived from N-arylmethyl thioamides undergo diastereo- and regioselective addition to imines and aziridines. nih.gov The reaction with imines yields N-thioacyl-1,2-diamines with high diastereoselectivity, while the reaction with N-tosylaziridines produces N-thioacyl-1,3-diamines. nih.gov
Silylated thioketones, which can be related to silylated thioamides, readily undergo [4+2] cycloaddition reactions with 1,3-dienes to form silylated dihydrothiopyrans and thiabicyclo[2.2.1]heptenes. rsc.org Additionally, [3+2] cycloaddition reactions involving N-silyl enamines and activated acyl azides have been utilized to synthesize cyclic N-acyl amidines. mdpi.com These cycloaddition reactions are powerful tools for the construction of various heterocyclic systems. nih.gov
Intramolecular Cyclization and Annulation Reactions
The structural features of this compound make it a suitable precursor for various intramolecular cyclization and annulation reactions, leading to the formation of diverse heterocyclic frameworks.
Radical Cyclizations Involving the N-Aryl Thioamide System
Radical-based cyclization offers a versatile approach to synthesizing nitrogen-containing heterocycles. mdpi.com The generation of amino(mercapto)methyl radicals from thioamides can initiate radical additions to form these cyclic structures. researchgate.net Photocatalytic methods, often employing single electron transfer (SET) processes, can generate radical intermediates from thioamides, which then undergo cyclization. mdpi.com For instance, the photocatalytic oxidative coupling of amines and cyclization of thioamides has been demonstrated using covalent organic frameworks (COFs). mdpi.com
Formation of Nitrogen-Containing Heterocycles from Thioamides
Thioamides are valuable precursors for the synthesis of a wide array of nitrogen-containing heterocyles. mdpi.com The products derived from the addition of thioamide dianions to various electrophiles can undergo subsequent cyclization to form these heterocyclic systems. researchgate.net For example, the oxidative-desulfurization/cyclization of N-thioacyl-1,2-diamines, formed from the addition of thioamide dianions to imines, can yield cyclized products. nih.gov Furthermore, the reaction of thioamides with other reagents can lead to the formation of heterocycles like 1,3-thiazin-4-ones. organic-chemistry.org
Comparative Reactivity with Analogous Amides and Other Silylated Amides
The reactivity of this compound is distinct from its oxygen-containing amide counterpart and other silylated amides. The presence of the sulfur atom in the thioamide imparts unique electronic and steric properties.
Thioamides generally exhibit a higher barrier to rotation around the N-C(S) bond compared to amides due to a greater contribution from the polar resonance form. nih.gov This is a result of the lower electronegativity and larger size of sulfur compared to oxygen. nih.gov Consequently, thioamides are often more resistant to hydrolysis and nucleophilic addition than amides. nih.gov
The silylation of amides and thioamides introduces a new dimension to their reactivity. While both can be activated by silylation, the nature of the subsequent reactions can differ. For instance, a light-dependent synthesis of amides or thioamides from acylsilanes and amines has been developed, where the outcome is controlled by the presence or absence of light. nih.govresearchgate.net In the dark, the reaction proceeds thermally to form thioamides, while photoexcitation leads to the formation of amides. nih.govresearchgate.net This highlights the subtle yet significant influence of the chalcogen atom on the reaction pathway.
| Compound | Butyllithium | Phenyl Chloroformate |
| Thiobenzamide | Anion Formation | Phenyl-N-methyl-N-thiobenzoylcarbamate |
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search of publicly available scientific databases and literature, specific experimental or detailed predicted spectroscopic data for the compound This compound could not be located. As a result, the generation of an article with detailed research findings and specific data tables for its advanced spectroscopic characterization and structural elucidation is not possible at this time.
The requested article outline, focusing on in-depth analysis of ¹H, ¹³C, ²⁹Si, and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy, as well as Infrared (IR) spectroscopy, necessitates access to precise, experimentally determined or reliably calculated spectral data. This includes chemical shifts, coupling constants, and characteristic absorption frequencies.
While general principles of spectroscopy and data from analogous compounds—such as other thioamides, N-silylated amines, and N-phenyl amides—could provide a basis for a theoretical discussion of expected spectral characteristics, this would not meet the requirement for "detailed research findings" and "data tables" specific to this compound.
Generating such an article without verifiable data would require speculation and fabrication of scientific results, which falls outside the scope of providing accurate and factual information. Researchers and chemists rely on published, peer-reviewed data for such detailed analyses. The absence of this foundational information for this compound in the public domain prevents the creation of the requested scientific article.
Should spectroscopic data for this specific compound become publicly available in the future, the generation of the requested detailed article would be feasible.
Advanced Spectroscopic Characterization and Structural Elucidation of N Phenyl N Trimethylsilyl Ethanethioamide
Infrared (IR) Spectroscopy
Analysis of Hydrogen Bonding Interactions through IR Spectral Shifts
Hydrogen bonding analysis via IR spectroscopy typically involves observing shifts in the stretching frequency of a donor bond, such as O-H or N-H. A shift to a lower wavenumber (red shift) indicates the involvement of the proton in a hydrogen bond.
In the case of N-Phenyl-N-(trimethylsilyl)ethanethioamide, the nitrogen atom is bonded to a phenyl group, a trimethylsilyl (B98337) group, and a thioacetyl group. Consequently, there are no N-H protons available to act as hydrogen bond donors. Therefore, classical intramolecular or intermolecular hydrogen bonding involving an N-H group is not possible for this molecule. As a result, the analysis of hydrogen bonding interactions through N-H spectral shifts is not applicable. While the sulfur atom of the thiocarbonyl group could potentially act as a hydrogen bond acceptor with other donor molecules, the structure of this compound itself lacks the capacity for self-association through N-H···S hydrogen bonds.
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is an essential technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision.
The molecular formula for this compound is C₁₁H₁₇NSSi. Using the monoisotopic masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³²S, ²⁸Si), the theoretical exact mass can be calculated.
Calculation of Exact Mass:
(11 × 12.000000) = 132.000000
(17 × 1.007825) = 17.133025
(1 × 14.003074) = 14.003074
(1 × 31.972071) = 31.972071
(1 × 27.976927) = 27.976927
Total Exact Mass = 223.085097 Da
An HRMS analysis of this compound would be expected to yield a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺ very close to this calculated value (typically within 5 ppm), thus confirming its elemental composition.
| Ion | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺• | C₁₁H₁₇NSSi⁺• | 223.0851 |
| [M+H]⁺ | C₁₁H₁₈NSSi⁺ | 224.0929 |
| [M+Na]⁺ | C₁₁H₁₇NSSiNa⁺ | 246.0749 |
Fragmentation Pathways and Structural Information from MS/MS
Mass spectrometry, particularly with tandem MS (MS/MS), provides valuable structural information through the analysis of fragmentation patterns. For this compound, fragmentation is expected to occur at the bonds of the thioamide and trimethylsilyl groups.
The electron ionization (EI) mass spectrum would likely show several characteristic fragment ions:
[M-CH₃]⁺ (m/z 208): A common fragmentation pathway for trimethylsilyl compounds is the loss of a methyl radical (•CH₃) from the Si(CH₃)₃ group. sci-hub.se
[Si(CH₃)₃]⁺ (m/z 73): The trimethylsilyl cation is a very common and often abundant fragment in the mass spectra of TMS-derivatized compounds, arising from the cleavage of the Si-N bond. sci-hub.se
[M-Si(CH₃)₃]⁺ (m/z 150): Cleavage of the Si-N bond can also result in the charge being retained on the thioamide portion of the molecule, corresponding to the N-phenyl-ethanethioamide fragment.
[C₆H₅N(Si(CH₃)₂) ]⁺ (m/z 149): A rearrangement followed by the loss of ethenethione (CH₂=C=S) could lead to this ion.
[C₆H₅]⁺ (m/z 77): The phenyl cation is a common fragment from benzene-containing compounds.
[CH₃CS]⁺ (m/z 43): The thioacetyl cation resulting from cleavage of the N-C(S) bond.
The table below outlines potential key fragment ions and their proposed origins.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Origin |
| 223 | [C₁₁H₁₇NSSi]⁺• | Molecular Ion (M⁺•) |
| 208 | [C₁₀H₁₄NSSi]⁺ | Loss of a methyl radical (•CH₃) from TMS |
| 150 | [C₈H₈NS]⁺ | Cleavage of Si-N bond, loss of •Si(CH₃)₃ |
| 77 | [C₆H₅]⁺ | Fragmentation of the phenyl group |
| 73 | [Si(CH₃)₃]⁺ | Cleavage of Si-N bond, formation of TMS⁺ |
| 43 | [C₂H₃S]⁺ | Cleavage of N-C(S) bond, formation of CH₃CS⁺ |
Electronic Absorption Spectroscopy (UV-Vis)
Investigation of n→π and π→π Electronic Transitions in the Thioamide Chromophore**
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thioamide group (-C(=S)N<) acts as a chromophore, exhibiting characteristic electronic transitions. nih.gov
n→π* Transition: This transition involves the promotion of a non-bonding (n) electron from the sulfur atom to an anti-bonding π* orbital of the C=S bond. uzh.ch For thioamides, this is a low-energy transition, resulting in a weak absorption band at a longer wavelength, typically around 340 nm. rsc.org This transition is often "symmetry forbidden," which accounts for its low intensity (low molar extinction coefficient, ε). elte.hu
π→π* Transition: This transition involves the promotion of an electron from a π bonding orbital to a π* anti-bonding orbital within the conjugated system, which includes the C=S bond and the N-phenyl group. This is a higher-energy, "allowed" transition, resulting in a strong absorption band at a shorter wavelength, generally around 270 nm for thioamides. rsc.orguomustansiriyah.edu.iq
The presence of the phenyl group conjugated with the thioamide nitrogen is expected to influence the precise position and intensity of these absorption bands.
| Electronic Transition | Chromophore | Typical Wavelength (λmax) | Molar Absorptivity (ε) |
| n→π | C=S (non-bonding S electrons) | ~340 nm rsc.org | Low |
| π→π | Phenyl-N-C=S conjugated system | ~270 nm rsc.org | High |
X Ray Crystallographic Analysis of N Phenyl N Trimethylsilyl Ethanethioamide and Its Derivatives
Single Crystal Growth and Crystallization Techniques
Information regarding the single crystal growth and specific crystallization techniques for N-Phenyl-N-(trimethylsilyl)ethanethioamide is not available in the current scientific literature. The successful growth of single crystals suitable for X-ray diffraction is a prerequisite for structural determination and would be the first step in any future analysis. mdpi.comeurjchem.com
Determination of Molecular and Supramolecular Architecture
Without an experimentally determined crystal structure, the precise molecular and supramolecular architecture of this compound remains unknown.
Bond Lengths, Bond Angles, and Torsion Angles Analysis
Specific data on bond lengths, bond angles, and torsion angles for this compound are not available. This information can only be obtained through the analysis of its crystal structure.
Conformational Preferences in the Solid State
The conformational preferences of this compound in the solid state have not been determined. Such an analysis is contingent on having the crystallographic data.
Intermolecular Interactions and Crystal Packing Motifs
A description of intermolecular interactions, such as hydrogen bonding or π-π stacking, and the resulting crystal packing motifs for this compound cannot be provided without its crystal structure. cam.ac.uk
Polymorphism and Solid-State Characteristics
There are no published studies on the polymorphism or other solid-state characteristics of this compound. The investigation of polymorphism requires the ability to produce and structurally characterize different crystalline forms of a compound.
Analysis of Silicon-Nitrogen Bonding Geometry and Stereochemistry
A detailed analysis of the silicon-nitrogen bonding geometry and the stereochemistry at the silicon and nitrogen centers in this compound is not possible without the relevant crystallographic data.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this specific compound. To present data from related but different molecules, such as thioamides or other N-silylated compounds, would not meet the explicit requirement to focus solely on this compound.
Computational and Theoretical Investigations of N Phenyl N Trimethylsilyl Ethanethioamide
Molecular Dynamics Simulations (if applicable):
Dynamic Behavior and Flexibility of the Compound:Molecular dynamics simulations could have provided a picture of the compound's conformational landscape and flexibility over time. This is particularly relevant for understanding its interactions and reactivity in a dynamic environment.
Unfortunately, the foundational research required to populate these sections is not available in the public domain. While computational studies exist for related thioamides and silylated compounds, extrapolating this data to N-Phenyl-N-(trimethylsilyl)ethanethioamide without direct computational work would be speculative and scientifically unsound. The absence of experimental or theoretical data for this specific compound makes it impossible to generate the detailed, accurate, and data-driven article that was requested.
Further research, including de novo computational studies, would be necessary to provide the specific data points and analyses needed to address the outlined topics thoroughly. Until such research is conducted and published, a comprehensive computational and theoretical investigation of this compound remains an open area for scientific inquiry.
Intermolecular Interactions in Solution
Computational and theoretical studies focusing on this compound in solution are limited. Therefore, to understand its intermolecular interactions, it is necessary to analyze the behavior of its constituent functional groups: the thioamide core, the N-phenyl group, and the N-trimethylsilyl group. The interplay of these groups dictates the types and strengths of non-covalent interactions with solvent molecules and other solute molecules.
The primary intermolecular forces at play for this compound in solution include hydrogen bonding, n→π* interactions, and van der Waals forces, which encompass dipole-dipole interactions and London dispersion forces, including π-stacking and CH–π interactions.
Hydrogen Bonding: The thioamide group is a key player in hydrogen bonding. Theoretical investigations have revealed that the thioamide N-H group is a better hydrogen bond donor than its amide counterpart. researchgate.net Conversely, the sulfur atom of the thioamide is generally considered a weaker hydrogen bond acceptor than the oxygen atom of an amide. chemrxiv.org However, some computational studies suggest that in more polar environments, thioamides can be stronger hydrogen bond acceptors than amides. nih.gov The presence of the bulky trimethylsilyl (B98337) group introduces significant steric hindrance around the nitrogen atom, which likely modulates the accessibility of the nitrogen for interactions. wikipedia.org
n→π Interactions:* The interaction between a lone pair (n) of a heteroatom and an antibonding π* orbital is a significant stabilizing force. Computational studies on model thioamides have shown that n→π* interactions are stronger in thioamides compared to amides. nih.govacs.org This is attributed to the lower energy of the π* orbital in thioamides, which reduces the energy gap between the donor and acceptor orbitals. acs.org For this compound, such interactions could occur between the sulfur atom's lone pair and the π* system of the phenyl ring of a neighboring molecule.
Van der Waals Forces: Given the presence of the phenyl and trimethylsilyl groups, van der Waals interactions are expected to contribute significantly to the intermolecular forces.
π-π Stacking: The N-phenyl group allows for π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions are a result of electrostatic and dispersion forces. mdpi.com
CH–π Interactions: Interactions between the C-H bonds of the methyl groups on the trimethylsilyl moiety and the π-system of the phenyl ring of another molecule can also occur. rsc.org
The nature of the solvent will significantly influence these interactions. Protic solvents can compete for hydrogen bonding with the thioamide group, while nonpolar solvents may favor π-π stacking and other dispersion forces. researchgate.net The bulky and non-polar nature of the trimethylsilyl group is known to reduce intermolecular forces, which could lead to increased volatility compared to less substituted thioamides. wikipedia.org
The following tables summarize the expected intermolecular interactions and their estimated energies based on computational studies of analogous functional groups.
Table 1: Potential Hydrogen Bond Interactions
| Interaction Type | Donor | Acceptor | Estimated Energy (kcal/mol) |
| Thioamide N-H...Solvent | N-H | Solvent (e.g., O or N) | -5.0 to -7.3 researchgate.net |
| Solvent...Thioamide S | Solvent (e.g., O-H) | S | -1.0 to -3.1 researchgate.net |
Data is based on computational studies of thioformamide (B92385) dimers and should be considered as an estimate for the interactions of this compound.
Table 2: Other Non-Covalent Interactions
| Interaction Type | Participating Groups | Estimated Energy (kcal/mol) |
| n→π* Interaction | Thioamide S lone pair...Phenyl π* | > 0.27 nih.govacs.org |
| π-π Stacking | Phenyl...Phenyl | -1.5 to -2.5 |
| CH–π Interaction | Trimethylsilyl CH...Phenyl π | -0.5 to -1.5 |
These energy values are typical ranges for the specified interactions and may vary for this compound depending on the specific geometry and solvent environment.
Advanced Applications and Future Research Directions
N-Phenyl-N-(trimethylsilyl)ethanethioamide as a Synthon in Complex Molecule Synthesis
The strategic placement of functional groups in this compound makes it a valuable building block for constructing more complex molecular architectures. The thioamide group itself offers multiple reactive centers, while the trimethylsilyl (B98337) group serves as a protecting group that can also modulate reactivity.
Thioamides are well-established and versatile synthons for the synthesis of a wide array of nitrogen- and sulfur-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. The this compound molecule can be envisioned as a key precursor for various heterocyclic systems, such as thiazoles and thiazines.
The general synthetic utility of thioamides involves their reaction with dielectrophilic reagents, which can lead to the formation of different heterocyclic compounds. In the case of this compound, the trimethylsilyl (TMS) group attached to the nitrogen atom acts as a protecting group. This protection allows for selective reactions at other parts of the molecule. The TMS group can be easily removed under mild acidic or fluoride-mediated conditions, unmasking the N-H functionality for subsequent cyclization steps.
For instance, the thioamide sulfur can act as a nucleophile to attack an electrophilic carbon, initiating a cyclization cascade. The presence of the silyl (B83357) group on the nitrogen atom prevents unwanted side reactions and can be cleaved in situ or in a subsequent step to facilitate the final ring-closing reaction, leading to the desired nitrogen-containing heterocycle.
Table 1: Examples of Heterocycles Synthesized from Thioamide Precursors
| Heterocycle Class | General Precursors | Synthetic Strategy |
|---|---|---|
| Thiazoles | Thioamides and α-haloketones | Hantzsch thiazole (B1198619) synthesis |
| Thiazolines | Thioamides and alkenes | Intermolecular cyclization |
| Benzothiazines | N-benzyl thioamides | Electrochemical dehydrogenative cyclization |
Intermediate in Amine and Amide Synthesis
The thioamide functional group can be chemically transformed into either an amine or an amide, making this compound a useful intermediate for the synthesis of these important classes of compounds.
Amine Synthesis: The reduction of thioamides is a direct route to amines. N-silylated thioamides can be reduced using hydride reagents like lithium aluminum hydride (LiAlH₄) to yield the corresponding secondary amines. The reaction involves the conversion of the thiocarbonyl group (C=S) to a methylene (B1212753) group (CH₂). The trimethylsilyl group is typically cleaved during the workup procedure. This method provides a pathway to synthesize N-substituted 1-phenylethanamine derivatives.
Amide Synthesis: The conversion of a thioamide to an amide is essentially an oxidative desulfurization process, where the sulfur atom is replaced by an oxygen atom. This transformation can be achieved using various oxidizing agents or under specific catalytic conditions, such as visible-light-promoted aerobic desulfurization. The presence of the N-silyl group can influence the reaction's feasibility and conditions. The higher resistance of thioamides to hydrolysis compared to amides means that specific activation is often required for their conversion. The this compound can thus serve as a protected precursor to N-phenylethanamide, with the thioamide group acting as a unique functional handle that is stable to certain reaction conditions where an amide might react.
Potential in Ligand Design and Coordination Chemistry
The thioamide moiety is an excellent ligand for transition metals due to the presence of soft donor sulfur and hard donor nitrogen atoms. This allows thioamides and their derivatives to form stable complexes with a variety of metals, finding applications in catalysis and materials science.
Thioamides typically coordinate to metal centers through the sulfur atom, which is a soft and highly polarizable donor. Depending on the reaction conditions and the metal ion, they can act as monodentate, bidentate, or bridging ligands. This compound can act as an S-donor ligand to form complexes with transition metals such as palladium(II), nickel(II), and copper(I). The coordination of the metal to the sulfur atom alters the electronic properties of the thioamide group, which can be observed through spectroscopic methods like IR and NMR. The formation of these complexes is fundamental to their potential use in catalysis and as functional materials.
The trimethylsilyl group on the nitrogen atom of this compound plays a crucial role in modulating the steric and electronic properties of the molecule as a ligand.
Steric Effects: The TMS group is significantly larger than a proton, introducing considerable steric bulk around the nitrogen atom. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially preventing the formation of certain polymeric structures and favoring monomeric species. It can also affect the stability of the complex and control the accessibility of the metal center, which is a key factor in catalysis.
Electronic Effects: The TMS group can also exert electronic effects on the ligand. Silicon is less electronegative than carbon, and silyl groups are generally considered electron-donating through inductive effects. This can increase the electron density on the nitrogen and, through resonance, on the sulfur atom, potentially enhancing its donor capability and the stability of the metal-sulfur bond. However, more complex electronic interactions, such as hyperconjugation (β-silicon effect), can also play a role, potentially weakening metal-ligand bonds in certain delocalized systems. By modifying the electronic character of the donor atom, the TMS group can fine-tune the reactivity and properties of the metal complex.
Catalytic Applications
While specific catalytic applications for complexes of this compound are not extensively documented, the broader class of transition metal complexes bearing thioamide and related ligands is known for its catalytic activity. For instance, palladium complexes with N-heterocyclic carbene (NHC) ligands, which can be conceptually related to structures derivable from thioamides, are active in cross-coupling reactions. Similarly, nickel-diimine complexes are known catalysts for olefin oligomerization and polymerization.
Given that this compound can be used to synthesize various heterocycles and can act as a ligand itself, it is plausible that its transition metal complexes could find use in catalysis. Future research could explore the potential of these complexes in reactions such as C-C and C-N bond formation, hydrosilylation, or oxidation reactions. The tunable steric and electronic properties conferred by the phenyl and trimethylsilyl groups make this ligand scaffold a promising candidate for the development of novel, highly selective catalysts.
Role of N-Silylated Thioamides in Catalytic Cycles
N-silylated compounds, particularly N-silylamines, are recognized for their unique reactivity and utility in a variety of catalytic processes. rsc.orgsemanticscholar.org The introduction of a trimethylsilyl (TMS) group onto the nitrogen atom of N-phenylethanethioamide drastically alters its electronic and steric properties compared to the parent thioamide, suggesting several potential roles in catalytic cycles.
The TMS group can serve as a bulky, labile protecting group, allowing for the controlled release of the corresponding N-H thioamide under mild hydrolytic conditions. rsc.org This property is valuable in multi-step syntheses where the thioamide's nucleophilicity or its acidic N-H proton might interfere with earlier steps.
Furthermore, the Si-N bond can activate the molecule in unique ways. In catalytic C-N and C-C bond-forming reactions, N-silylamines serve as effective substrates. rsc.orgsemanticscholar.org this compound could function as a precursor to reactive intermediates. For instance, in the presence of a suitable catalyst, it could act as a source of a thioamide anion or a related organometallic species. The distinct electronic properties of N-silylated amines suggest that their thioamide counterparts could exhibit complementary reactivity to non-silylated variants in catalytic transformations. rsc.org One potential catalytic cycle could involve the transfer of the thioacyl group to other nucleophiles, with the silyl group facilitating the turnover by acting as a leaving group precursor.
A key area of exploration is its interaction with transition metal catalysts. The sulfur atom of the thioamide is a soft donor and can coordinate to metal centers, while the N-silyl group modifies the electron density and steric environment around the nitrogen. This dual functionality could be exploited in catalyst design, potentially influencing the regio- and stereoselectivity of catalytic reactions. springerprofessional.de For example, silyl radicals generated from silylating agents have been shown to react with metal-dinitrogen complexes to initiate catalytic nitrogen fixation, suggesting that the silyl group in this compound could play a role in mediating electron transfer or radical processes in appropriate catalytic systems. pnnl.gov
| Potential Catalytic Role | Mechanistic Feature | Potential Application | Relevant Precedent |
|---|---|---|---|
| Masked Thioamide Precursor | Facile hydrolytic Si-N bond cleavage to release N-H thioamide post-reaction. | Protecting group in multi-step synthesis. | N-Silylamines in catalysis. rsc.org |
| Thioacyl Transfer Reagent | Catalytic activation and cleavage of the C-N bond, facilitated by the silyl group. | Synthesis of amides, esters, or other thioamides. | Transamidation of activated thioamides. nih.gov |
| Ligand Modifier | Coordination to a metal center via the sulfur atom, with the N-silyl group tuning the electronic/steric properties. | Asymmetric catalysis, cross-coupling reactions. | Thioamide transition metal complexes. springerprofessional.de |
| Radical Initiator/Mediator | Homolytic cleavage of the Si-N bond or participation in single-electron transfer (SET) processes. | Radical-mediated C-C bond formation. | Photocatalytic reactions of α-silylated amines. beilstein-journals.org |
Development of Novel Methodologies Using this compound
The unique structure of this compound opens avenues for the development of new synthetic methodologies. Thioamides are versatile synthons for heterocycle synthesis, and the N-silyl group can be leveraged to control reactivity and selectivity. springerprofessional.de
One promising area is in the synthesis of nitrogen-containing heterocycles. The reaction of thioamides with various electrophiles is a common strategy for building rings like thiazoles, thiadiazoles, and pyrimidines. The N-silyl group in this compound could direct metallation to specific sites or act as a leaving group in cyclization-elimination sequences, offering a novel entry into functionalized heterocyclic systems.
Moreover, this compound could serve as a unique thioacylating agent. Traditional methods for forming thioamides can require harsh conditions or specific activating agents. mdpi.com this compound, upon activation (e.g., with a fluoride (B91410) source to cleave the Si-N bond), could generate a reactive thioacylating species under mild conditions, enabling the synthesis of complex thioamides from various amine nucleophiles. This approach would be analogous to the transamidation of N-Boc activated thioamides, which proceeds via ground-state destabilization. nih.gov
The interplay between the silyl group and the thioamide functionality could also be exploited in pericyclic reactions. For example, it could be a substrate in [2+2], [3+2], or [4+2] cycloaddition reactions where the thiocarbonyl group acts as the dienophile or dipolarophile. The silyl group would influence the frontier molecular orbital energies, potentially altering the reactivity and selectivity compared to its non-silylated parent compound, N-phenylethanethioamide. nist.govnih.gov
| Proposed Methodology | Key Role of this compound | Potential Outcome | Underlying Principle |
|---|---|---|---|
| Fluoride-Mediated Thioacylation | Acts as a masked thioacylating agent, activated by Si-N bond cleavage. | Mild synthesis of diverse thioamides from primary/secondary amines. | High affinity of fluoride for silicon. |
| Directed Heterocycle Synthesis | The silyl group directs lithiation or acts as a leaving group in cyclization. | Regioselective synthesis of thiazoles, imidazoles, etc. | Reactivity of thioamide dianions and silyl group lability. researchgate.net |
| Controlled C-S Bond Formation | The thiocarbonyl sulfur acts as a nucleophile after activation. | Synthesis of thioethers or disulfides under specific conditions. | Enhanced nucleophilicity of thioamides compared to amides. chemrxiv.orgchemrxiv.orgnih.gov |
| Substrate for Cycloaddition Reactions | The C=S bond participates as a 2π component. | Access to novel sulfur-containing four-, five-, or six-membered rings. | Frontier molecular orbital theory. |
Unexplored Reactivity and Derivatization Strategies
Significant aspects of the reactivity of this compound remain to be explored. A fundamental question is its potential tautomerism with the corresponding S-silyl thioimidate isomer, CH3-C(S-TMS)=N-Ph. The position of this equilibrium and the relative reactivity of each tautomer would be critical in determining the compound's reaction pathways. While the N-silylated form is named, the S-silylated isomer could be accessible, especially under thermodynamic control or in the presence of catalysts.
The thiocarbonyl sulfur atom is a key reactive site. Its enhanced nucleophilicity compared to an amide oxygen suggests it could readily react with a range of soft electrophiles, such as alkyl halides or Michael acceptors. chemrxiv.orgchemrxiv.orgnih.gov Silver-promoted coupling of thioamides with carboxylic acids proceeds through activation at the sulfur atom, indicating a rich area for investigation with this compound. unimelb.edu.au
Derivatization strategies could target multiple sites on the molecule:
Reaction at Sulfur: Alkylation, acylation, or oxidation of the sulfur atom.
Reaction involving the Si-N Bond: Substitution of the TMS group with other electrophiles.
Modification of the Phenyl Ring: Electrophilic aromatic substitution (e.g., nitration, halogenation), with the thioamido-silyl group directing the position of substitution.
Reaction at the α-Carbon: Deprotonation of the acetyl methyl group to form an enethiolate, followed by reaction with electrophiles. The N-silyl group would likely influence the acidity and stability of this intermediate.
| Reactive Site | Proposed Derivatization Strategy | Potential Product Class | Research Question |
|---|---|---|---|
| Sulfur Atom | Alkylation with alkyl halides (e.g., CH₃I) | Thioimidate salts | Investigates the nucleophilicity of the sulfur center. |
| Si-N Bond | Reaction with acyl chlorides | N-acyl thioamides | Explores the lability of the silyl group as a leaving group. |
| Phenyl Ring | Electrophilic bromination (e.g., with NBS) | Bromo-substituted N-phenyl thioamides | Determines the directing effect of the N(TMS)C(S)CH₃ group. |
| α-Carbon (Methyl Group) | Deprotonation (e.g., with LDA) followed by alkylation | Homologated N-silylated thioamides | Examines the kinetic acidity of the α-protons. |
| Entire Moiety | Investigation of N-silyl/S-silyl tautomerism | Equilibrium mixture of isomers | What factors (solvent, temperature) control the tautomeric equilibrium? |
Interdisciplinary Research Opportunities (e.g., Materials Science, Supramolecular Chemistry)
The unique combination of a polarizable thioamide group, a hydrophobic phenyl ring, and a bulky, non-polar trimethylsilyl group gives this compound an amphiphilic character that could be exploited in interdisciplinary fields.
Materials Science: Silylation is a common technique for modifying surfaces to alter properties like hydrophobicity, adhesion, or reactivity. cfsilicones.comtaylorandfrancis.comwikipedia.orgresearchgate.net this compound could be investigated as a surface modification agent. The thioamide's sulfur atom has a known affinity for noble metal surfaces, such as gold. Therefore, this compound could potentially form self-assembled monolayers (SAMs) on gold substrates, with the phenyl and trimethylsilyl groups controlling the surface energy and intermolecular interactions within the monolayer. Furthermore, the incorporation of this molecule into polymer backbones could introduce unique properties, such as altered thermal stability, redox activity, or metal-ion binding capabilities.
Supramolecular Chemistry: The amide bond is a cornerstone of supramolecular chemistry due to its directional hydrogen-bonding capabilities. While thioamides are less explored, they have been shown to induce strong, cooperative hydrogen bonding in the formation of supramolecular polymers. tue.nl The N-silylation of the thioamide in this compound fundamentally changes its hydrogen-bonding ability. It removes the hydrogen bond donor (N-H) but retains the hydrogen bond acceptor site at the sulfur atom. This modification provides a powerful tool for tuning self-assembly. For example, in a system designed to form chains via N-H···S=C hydrogen bonds, this compound could act as a "chain terminator" or capping agent. The labile Si-N bond also presents an opportunity for creating responsive supramolecular systems, where the addition of water or fluoride could trigger a de-silylation event, switching on the hydrogen bond donor capability and inducing assembly.
| Field | Potential Application | Key Molecular Feature | Comparison to Parent Compound (N-Phenylethanethioamide) |
|---|---|---|---|
| Materials Science | Self-assembled monolayers (SAMs) on gold surfaces. | Sulfur atom for surface binding; bulky TMS/phenyl groups for packing control. | Parent has N-H for intermolecular H-bonding within the SAM; silylated version relies on van der Waals forces. |
| Materials Science | Functional monomer for specialty polymers. | Polar thioamide for metal coordination; silyl group for solubility/processing. | Parent compound can be cross-linked via N-H; silylated version offers a site for post-polymerization modification. |
| Supramolecular Chemistry | Chain-capping agent in H-bonded assemblies. | Lack of N-H hydrogen bond donor. | Parent compound is a chain propagator (donor and acceptor). |
| Supramolecular Chemistry | Stimuli-responsive systems. | Labile Si-N bond, cleavable by water/fluoride. | Parent compound is largely unresponsive to these stimuli. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
